molecular formula C11H11F3O2 B8011594 2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid

2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid

Cat. No.: B8011594
M. Wt: 232.20 g/mol
InChI Key: HAEYUYHOBWCNFI-UHFFFAOYSA-N
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Description

2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid is an organic compound with the molecular formula C11H11F3O2. This compound is characterized by the presence of a trifluoropropyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The trifluoropropyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 1,1,1-trifluoropropane.

    Grignard Reaction: The 4-bromoacetophenone undergoes a Grignard reaction with 1,1,1-trifluoropropane in the presence of magnesium to form the corresponding trifluoropropylphenyl ketone.

    Reduction: The trifluoropropylphenyl ketone is then reduced using a reducing agent such as sodium borohydride to yield the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include trifluoropropyl-substituted alcohols, aldehydes, ketones, and various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, especially those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoropropyl group.

Mechanism of Action

The mechanism of action of 2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The trifluoropropyl group can influence the compound’s lipophilicity and binding affinity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1,1,1-Trifluoromethyl)phenyl)acetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.

    2-(4-(1,1,1-Trifluoroethyl)phenyl)acetic acid: Contains a trifluoroethyl group, differing in the length of the fluorinated alkyl chain.

Uniqueness

2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the trifluoropropyl group enhances the compound’s performance or activity.

Properties

IUPAC Name

2-[4-(1,1,1-trifluoropropan-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(11(12,13)14)9-4-2-8(3-5-9)6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEYUYHOBWCNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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